molecular formula C7H5BrFN3 B1447267 2-Amino-7-bromo-5-fluoro-1H-benzimidazole CAS No. 1388050-29-0

2-Amino-7-bromo-5-fluoro-1H-benzimidazole

Cat. No. B1447267
CAS RN: 1388050-29-0
M. Wt: 230.04 g/mol
InChI Key: GQWZHDICIBDXFI-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-5-fluoro-1H-benzimidazole (ABF) is a heterocyclic compound belonging to the benzimidazole family. It is composed of two nitrogen atoms, one bromine atom, one fluorine atom and one hydrogen atom. It is an important component of various pharmaceuticals and agrochemicals and has been used in the synthesis of various heterocyclic compounds. It is also used in the synthesis of fluorescent dyes, polymers and organic molecules.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2-Amino-7-bromo-5-fluoro-1H-benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) have been found to significantly increase anticancer activity .

Antiviral Activity

Benzimidazole compounds have shown promise in antiviral research . Substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .

Antifungal Activity

Benzimidazole derivatives have also been found to have antifungal properties . They have shown inhibitory actions against fungal growth, including C. albicans and C. neoformans var. grubii .

Antibacterial Activity

Benzimidazole derivatives have been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They have also shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Antiprotozoal Activity

Benzimidazole compounds have been screened for their antiprotozoal activities . They have shown inhibitory activity against protozoan parasites .

Anti-Inflammatory and Analgesic Activity

Benzimidazole compounds have been studied for their anti-inflammatory and analgesic properties . They have been found to have potential in treating inflammation and pain .

Antihypertensive Activity

Benzimidazole derivatives have been explored for their potential as antihypertensive agents . They have shown promise in the treatment of high blood pressure .

Antioxidant Activity

Benzimidazole compounds have been studied for their antioxidant properties . They have shown potential in neutralizing harmful free radicals in the body .

properties

IUPAC Name

4-bromo-6-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZHDICIBDXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-bromo-5-fluoro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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